molecular formula C9H17BrN2 B1226206 1-Butyl-2,3-dimethylimidazolium bromide CAS No. 475575-45-2

1-Butyl-2,3-dimethylimidazolium bromide

Cat. No. B1226206
M. Wt: 233.15 g/mol
InChI Key: USOIOQCOUFEVEB-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 1-Butyl-2,3-dimethylimidazolium bromide can be achieved through the reaction of 1,2-dimethylimidazole with 1-bromobutane. This process is not only straightforward but also yields the product in high purity. The reaction conditions, such as temperature and microwave power, have been optimized to achieve high yields, with a notable example being a setting temperature of 120 ℃, microwave power of 400 W, reaction time of 15 minutes, and a reactant ratio of n(N-methylimidazole):n(butyl bromide)=1:1.1, leading to a yield of 98.81% (Huang Zhi, 2012).

Molecular Structure Analysis

The molecular structure of 1-Butyl-2,3-dimethylimidazolium bromide has been characterized by various techniques, including 1H and 13C{1H} NMR spectroscopy and X-ray single crystal crystallography. The compound crystallizes in the monoclinic crystal system, with specific unit cell dimensions and space groups for its bromide and iodide forms. This detailed structural characterization aids in understanding the compound's reactivity and interaction potential (J. Kutuniva et al., 2007).

Chemical Reactions and Properties

1-Butyl-2,3-dimethylimidazolium bromide participates in various chemical reactions, offering a broad range of applications. For example, its use as a reaction medium for the synthesis of metal-organic frameworks and in catalyst-free methodologies for the synthesis of polysubstituted imidazoles showcases its versatility. These reactions are facilitated by the ionic liquid's ability to dissolve a wide range of reactants and serve as a green solvent alternative (A. Hasaninejad et al., 2010).

Physical Properties Analysis

The physical properties of 1-Butyl-2,3-dimethylimidazolium bromide, such as its melting and freezing behaviors, have been extensively studied. These studies reveal characteristic features like a wide pre-melting range and excessive supercooling, which are crucial for understanding the compound's phase behavior and application potential in various temperature-dependent processes (K. Nishikawa et al., 2007).

Chemical Properties Analysis

Spectroscopic analyses, including X-ray photoelectron spectroscopy, have been employed to understand the electronic environment and interactions between the cation and anion in 1-Butyl-2,3-dimethylimidazolium bromide. These studies highlight the compound's unique interaction potential, contributing to its applications in areas like catalysis and materials science (Shuang Men et al., 2017).

Scientific Research Applications

Synthesis and Characterization

1-Butyl-2,3-dimethylimidazolium bromide has been explored for its synthesis and structural characteristics. It has been synthesized from 1,2-dimethylimidazole and 1-halobutane and characterized using NMR spectroscopy and X-ray crystallography. Its crystal structure features a double layer with stacked imidazolium rings due to π interactions, and halide anions closely interacting with the imidazolium ring (Kutuniva et al., 2007).

Ecotoxicology

A study investigated the comparative toxicological effects of various imidazolium bromide ionic liquids, including 1-Butyl-2,3-dimethylimidazolium bromide, on the liver of Carassius auratus (goldfish). The study revealed potential biotoxicity, indicated by changes in activities of several biomarkers, such as superoxide dismutase and catalase, and used quantum chemical calculations to interpret the results (Wang et al., 2014).

Ionothermal Synthesis of Metal-Organic Frameworks

1-Butyl-2,3-dimethylimidazolium bromide has been utilized in the ionothermal synthesis of a magnesium(II) metal-organic framework. This application represents the first Mg(II)-oba metal-organic framework, exhibiting strong emission at 387 nm, attributed to ligand-to-metal charge transfer (Wu et al., 2012).

Spectroscopic Analysis

Spectroscopic analysis of 1-butyl-2,3-dimethylimidazolium ionic liquids, including 1-butyl-2,3-dimethylimidazolium bromide, has provided insights into cation-anion interactions. This study used X-ray photoelectron spectroscopy to analyze the effect of the anion on the electronic environment of the cation, demonstrating the influence of the cation on cation-anion interaction (Men et al., 2017).

Rotational Dynamics in Ionic Liquids

Research on the rotational dynamics of 1-butyl-2,3-dimethylimidazolium bromide has been conducted to understand the effects of methylation at position 2 of the imidazolium ring. This study, using NMR spectroscopy, provided insights into the microviscosity around different carbons in the cation and its effect on melting points and viscosity (Endo et al., 2011).

Alkaline Stability of Imidazolium Cations

The alkaline stability of imidazolium cations, including 1-butyl-2,3-dimethylimidazolium, has been assessed. This study is crucial for the development of imidazolium-based anion exchange membrane fuel cells. It concluded that the stability is significantly affected by the substitution groups at the C2-position (Si et al., 2014).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 1-Butyl-2,3-dimethylimidazolium bromide. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

1-Butyl-2,3-dimethylimidazolium bromide has been used as a solid plasticizer in PEO-Based Polymer Electrolyte for Highly Reliable Lithium Metal Batteries . It has also been used in the synthesis of zeolites for the conversion of carbohydrates to specific platform chemicals . These applications suggest potential future directions for the use of this compound in various fields.

properties

IUPAC Name

1-butyl-2,3-dimethylimidazol-3-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.BrH/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOIOQCOUFEVEB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047931
Record name 1-Butyl-2,3-dimethylimidazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-2,3-dimethylimidazolium bromide

CAS RN

475575-45-2
Record name 1-Butyl-2,3-dimethylimidazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-2,3-dimethylimidazolium bromide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE4K62DC4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
A Pal, A Pillania - Journal of Molecular Liquids, 2015 - Elsevier
The aggregation behavior of a conventional cationic surfactant, tetradecyltrimethylammonium bromide (TTAB), in a trisubstituted imidazolium based hydrophilic ionic liquid (IL), 1-butyl-2,…
Number of citations: 27 www.sciencedirect.com
A Pal, A Pillania - Fluid Phase Equilibria, 2016 - Elsevier
Micellization behaviour of cetyltrimethylammonium bromide (CTAB) in the presence of ionic liquid (IL), 1-butyl-2,3-dimethylimidazolium bromide [bdmim][Br] in aqueous medium has …
Number of citations: 21 www.sciencedirect.com
HY Chen, S Fang, L Wang - Journal of Molecular Liquids, 2017 - Elsevier
The densities of glycine, l-alanine and l-valine in aqueous and aqueous solutions of 1-butyl-2,3-dimethylimidazolium bromide [BMMIm]Br have been determined at (283.15, 288.15, …
Number of citations: 19 www.sciencedirect.com
S Fang, HJ Xie, HY Chen, L Wang, SY Tian - The Journal of Chemical …, 2017 - Elsevier
Densities of l-phenylalanine in water and in aqueous1-butyl-2,3-dimethylimidazolium bromide solutions, at T = (283.15, 288.15, 293.15, 298.15 and 303.15) K and atmospheric …
Number of citations: 23 www.sciencedirect.com
J Kutuniva, R Oilunkaniemi, RS Laitinen… - … für Naturforschung B, 2007 - degruyter.com
1-Butyl-2,3-dimethylimidazolium bromide {(bdmim)Br} (1) and iodide {(bdmim)I} (2) were prepared conveniently by the reaction of 1,2-dimethylimidazole and the corresponding 1-…
Number of citations: 21 www.degruyter.com
IB Malham, P Letellier, M Turmine - The Journal of Physical …, 2006 - ACS Publications
We studied the aggregation behavior of two short-chain room-temperature ionic liquids. Previous surface tension studies have shown that 1-butyl-3-methylimidazolium tetrafluoroborate (…
Number of citations: 101 pubs.acs.org
E Kim, H Jamal, I Jeon, F Khan, SE Chun… - Advanced Energy … - Wiley Online Library
To address the challenges associated with solid polymer electrolytes, flame‐retardant organic ionic plastic crystals (OIPCs) have been utilized as a solid plasticizer in composite …
Number of citations: 2 onlinelibrary.wiley.com
GMD Ferreira, GMD Ferreira, ÁJP Agudelo… - The Journal of …, 2015 - ACS Publications
It is well-known that ionic liquids (ILs) alter the properties of aqueous systems containing only surfactants. However, the effect of ILs on polymer–surfactant systems is still unknown. Here…
Number of citations: 11 pubs.acs.org
IB Malham, M Turmine - The Journal of Chemical Thermodynamics, 2008 - Elsevier
Viscosities and refractive indices have been determined for (water+1-butyl-3-methylimidazolium tetrafluoroborate) and (water+1-butyl-2,3-dimethylimidazolium tetrafluoroborate) …
Number of citations: 134 www.sciencedirect.com
A Pal, A Pillania - Journal of Surfactants and Detergents, 2019 - Wiley Online Library
The micellization and surface‐active behavior of zwitterionic surfactant N‐dodecyl‐N,N‐dimethyl‐3‐ammonio‐1‐propanesulfonate (SB‐12) in aqueous media were investigated in the …
Number of citations: 6 aocs.onlinelibrary.wiley.com

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